molecular formula C9H9F2NO2 B1428024 Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate CAS No. 1247716-64-8

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate

Cat. No.: B1428024
CAS No.: 1247716-64-8
M. Wt: 201.17 g/mol
InChI Key: AWLSGVYFEADZHF-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is characterized by the presence of a pyridine ring substituted with a difluoroacetate group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate typically involves the reaction of ethyl acetate with difluoromethyl pyridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ethyl acetate, followed by the addition of difluoromethyl pyridine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate can be compared with other similar compounds such as:

  • Ethyl 2,2-difluoro-2-(2-pyridyl)acetate
  • Ethyl 2,2-difluoro-2-(4-pyridyl)acetate
  • Mthis compound

These compounds share similar structural features but differ in their specific substituents and reactivity. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-8(13)9(10,11)7-4-3-5-12-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLSGVYFEADZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247716-64-8
Record name ethyl 2,2-difluoro-2-(pyridin-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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